5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
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Overview
Description
5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolotriazoles This compound is characterized by its unique structure, which includes a thiazole ring fused with a triazole ring, and a benzylidene group substituted with two methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the condensation of 2,4-dimethoxybenzaldehyde with 2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a suitable solvent like ethanol or methanol. The reaction mixture is heated under reflux for several hours to ensure complete condensation, followed by cooling and crystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization, column chromatography, and crystallization under controlled conditions are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups on the benzylidene ring can be substituted with other functional groups using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and function. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-(3,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
Uniqueness
5-(2,4-Dimethoxybenzylidene)-2-phenylthiazolo[3,2-b][1,2,4]triazol-6(5H)-one is unique due to its specific substitution pattern and the presence of both thiazole and triazole rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
606960-78-5 |
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Molecular Formula |
C19H15N3O3S |
Molecular Weight |
365.4 g/mol |
IUPAC Name |
(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-2-phenyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C19H15N3O3S/c1-24-14-9-8-13(15(11-14)25-2)10-16-18(23)22-19(26-16)20-17(21-22)12-6-4-3-5-7-12/h3-11H,1-2H3/b16-10+ |
InChI Key |
OTAIKOXYQRPDJV-MHWRWJLKSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4)S2)OC |
Origin of Product |
United States |
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